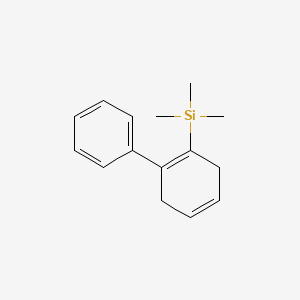
Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl-substituted cyclohexadiene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane typically involves the reaction of a phenyl-substituted cyclohexadiene with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-phenylcyclohexa-1,4-diene using trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions: Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl-substituted cyclohexanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silyl-substituted cyclohexanes.
Substitution: Various functionalized derivatives depending on the substituent introduced.
科学研究应用
Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a building block for biologically active molecules and drug delivery systems.
Industry: It is used in the production of specialty polymers and as a reagent in organic synthesis.
作用机制
The mechanism by which Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the compound acts as a silyl donor, transferring the trimethylsilyl group to the target molecule. The molecular targets and pathways involved vary depending on the specific chemical context.
相似化合物的比较
Trimethylsilylbenzene: Similar in structure but lacks the cyclohexadiene ring.
Trimethylsilylcyclohexane: Similar but without the phenyl substitution.
Phenyltrimethylsilane: Similar but with a different arrangement of the phenyl and silyl groups.
Uniqueness: Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane is unique due to the combination of a phenyl-substituted cyclohexadiene ring with a trimethylsilyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
属性
CAS 编号 |
144763-10-0 |
|---|---|
分子式 |
C15H20Si |
分子量 |
228.40 g/mol |
IUPAC 名称 |
trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane |
InChI |
InChI=1S/C15H20Si/c1-16(2,3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-10H,11-12H2,1-3H3 |
InChI 键 |
KTACEXOSFDAYOS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(CC=CC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



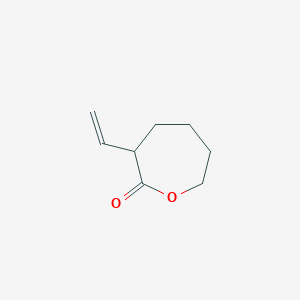
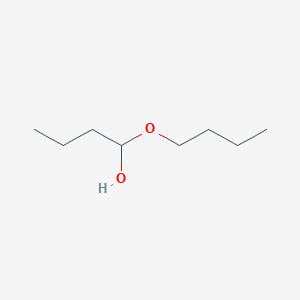
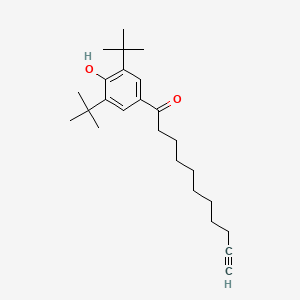
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)

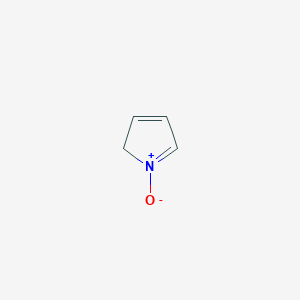

![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)


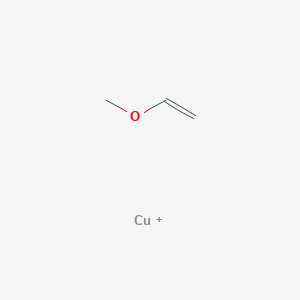
![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)
